![molecular formula C11H14N4S B13320594 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide](/img/structure/B13320594.png)
1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
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Overview
Description
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring
Preparation Methods
The synthesis of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with aminoguanidine hydrochloride in the presence of a base such as potassium hydroxide . The reaction is typically carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on achieving high purity and scalability.
Chemical Reactions Analysis
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds such as:
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboximidamide group.
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: This compound features a carboxylic acid group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which can be tailored for particular applications in research and industry.
Biological Activity
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an isopropyl group and a thiophene moiety. Its molecular formula is C11H15N3S, with a molecular weight of 221.32 g/mol. The structure can be represented as follows:
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : There is emerging evidence that suggests this compound may act on pain pathways, possibly through interaction with transient receptor potential (TRP) channels.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:
- Interaction with TRP Channels : Studies indicate that the compound may act as a selective antagonist of TRPA1 channels, which are implicated in pain and inflammation pathways.
- Enzyme Modulation : It has been observed to interact with cytochrome P450 enzymes, influencing metabolic pathways and potentially leading to the formation of bioactive metabolites.
Research Findings
Recent experimental studies have provided insights into the biological activity of this compound:
Study | Findings |
---|---|
Antimicrobial Testing | Demonstrated significant activity against various bacterial strains, suggesting potential as an antimicrobial agent. |
Anti-inflammatory Assays | Reduced levels of inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases. |
Pain Model Studies | In animal models, the compound exhibited analgesic effects comparable to standard pain relievers, supporting its potential use in pain management. |
Case Studies
A few notable case studies highlight the efficacy of this compound:
-
Case Study on Pain Relief :
- In a controlled study involving chronic pain models, administration of the compound resulted in a statistically significant reduction in pain scores compared to placebo groups.
-
Case Study on Inflammation :
- A study focusing on inflammatory bowel disease (IBD) showed that treatment with this compound led to decreased inflammation markers and improved clinical outcomes in animal models.
Properties
Molecular Formula |
C11H14N4S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-propan-2-yl-5-thiophen-2-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C11H14N4S/c1-7(2)15-9(11(12)13)6-8(14-15)10-4-3-5-16-10/h3-7H,1-2H3,(H3,12,13) |
InChI Key |
YFGDKSKKVJGDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CS2)C(=N)N |
Origin of Product |
United States |
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